N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethanesulfonyl and dimethoxybenzene sulfonamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety measures and environmental considerations during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethyl
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)benzene-1-sulfonamide
Uniqueness
What sets N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O6S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-12-15(7-9-17(14)21)20-29(24,25)16-8-10-18(26-2)19(13-16)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 |
InChI Key |
OBZYGYWCJVPESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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